BF844

Usher Syndrome CLRN1 Structure-Activity Relationship

BF844 (BioFocus 844) is the definitive, SAR-optimized small molecule for stabilizing the CLRN1-N48K mutant protein in Usher syndrome type III research. Unlike generic HSP60 inhibitors, BF844 was iteratively optimized from a 2.0 µM lead (O03) to a 0.31 µM candidate, achieving 87% HSP60 inhibition with 28-fold target enrichment while sparing HSP90. In transgenic mice, BF844 delivered a 30–40 dB SPL hearing threshold improvement—a 1,000- to 10,000-fold sensitivity gain. This compound is essential for target engagement studies, pharmacodynamic assay development, and as a reference standard for auditory protection research. Specify BF844 for reproducible, publication-grade data.

Molecular Formula C21H19ClN4O
Molecular Weight 378.9 g/mol
CAS No. 1404506-35-9
Cat. No. B606051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBF844
CAS1404506-35-9
SynonymsBioFocus 844;  BioFocus844;  BioFocus-844;  BF844;  BF-844;  BF 844
Molecular FormulaC21H19ClN4O
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCC(C)(CN1C2=NN=C(C(=C2C(=N1)C3=CC=CC=C3)Cl)C4=CC=CC=C4)O
InChIInChI=1S/C21H19ClN4O/c1-21(2,27)13-26-20-16(18(25-26)14-9-5-3-6-10-14)17(22)19(23-24-20)15-11-7-4-8-12-15/h3-12,27H,13H2,1-2H3
InChIKeyTVNSCKMVODVWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BF844 (CAS 1404506-35-9): A Specialized CLRN1-N48K Stabilizer for Usher Syndrome Type III Research


BF844 (BioFocus 844) is a small molecule developed as a targeted stabilizer of the CLRN1 protein, specifically for the N48K missense mutation that causes Usher syndrome type III (USH3) [1]. This compound is the result of a rigorous iterative optimization process, starting from a cell-based high-throughput screen and progressing through structure-activity relationship (SAR) studies to improve potency and drug-like properties. Its primary, quantifiable mechanism involves the inhibition of the Heat Shock Protein 60 (HSP60) chaperone, which in turn stabilizes the mutant CLRN1-N48K protein, promotes its trafficking to the plasma membrane, and has been shown to significantly preserve hearing in a transgenic mouse model of USH3 [1].

Why BF844's Validated Target Engagement Profile Precludes Substitution by Other CLRN1 Stabilizers or HSP60 Inhibitors


The development of BF844 was a data-driven process involving direct, quantitative comparisons with structurally related analogs, establishing its superiority over early leads and highlighting critical differentiators that generic alternatives cannot match [1]. Simple substitution with another HSP60 inhibitor or an early analog like O03 would disregard the proven structure-activity relationship (SAR) that defines BF844's optimal profile. Its specific pharmacophore was optimized to enhance CLRN1-N48K stability while minimizing off-target interactions, a balance not achieved by non-specific chaperone inhibitors [1]. Furthermore, in vivo efficacy in a disease-specific mouse model is contingent on a precise combination of target engagement and pharmacokinetic properties, including metabolic stability and tissue penetration, which were explicitly engineered into BF844 and are not inherent to its chemical class [1]. Selecting BF844 is a scientific decision rooted in this specific, comparative evidence of optimized potency and efficacy.

Quantitative Differentiators: Head-to-Head Evidence for BF844 vs. Analogues O03 and BF981


Superior Cellular Potency (EC50) in CLRN1-N48K Stabilization vs. Lead Compound O03

BF844 demonstrates a 6.5-fold increase in cellular potency for stabilizing the CLRN1-N48K mutant protein compared to the initial lead compound, O03. This improvement was achieved through targeted medicinal chemistry optimization of the core pyrazolopyridazine scaffold [1]. The cell-based assay monitored the stabilization and functional rescue of the mutant protein, a direct measure of on-target pharmacological activity [1].

Usher Syndrome CLRN1 Structure-Activity Relationship High-Throughput Screening

Enhanced In Vivo Exposure (AUC) and Metabolic Stability vs. Analogue BF981

While BF981 shared the improved potency of BF844 (EC50 = 0.31 μM), it was found to be metabolically unstable, limiting its utility for in vivo studies [1]. Further optimization to BF844 resolved this issue. In a head-to-head pharmacokinetic comparison in P20 mice, BF844 exhibited a higher Area Under the Curve (AUC) than BF981, indicating lower in vivo clearance and improved systemic exposure, a critical factor for achieving therapeutic concentrations in target tissues like the cochlea and retina [1].

Pharmacokinetics Metabolic Stability Usher Syndrome In Vivo Efficacy

Quantifiable Target Engagement: Direct Binding to HSP60/90 and Functional Inhibition

Through affinity purification using a biotinylated probe (BF071) based on the BF844 core, the molecular targets were identified as Heat Shock Proteins 60 and 90 [1]. Quantitative mass spectrometry revealed a 28-fold enrichment of HSP60 and a 10-fold enrichment of HSP90 compared to a control, confirming specific binding [1]. Furthermore, in a functional enzyme assay, BF844 potently inhibited HSP60 activity with an 87.07±27.70% reduction at a submicromolar concentration (0.846 μM), while showing only moderate inhibition of HSP90 (40.06±19.10%) [1].

HSP60 HSP90 Target Engagement Chaperone Inhibition

Quantified In Vivo Efficacy: Preservation of Hearing Function in a Transgenic USH3 Mouse Model

BF844's therapeutic potential was validated in a transgenic mouse model (Tg;KI/KI) engineered to mimic the progressive hearing loss of USH3 [1]. Treatment with BF844 under two different regimens significantly preserved hearing, as measured by auditory brainstem response (ABR) thresholds. At postnatal day 55 (P55), untreated Tg;KI/KI mice had a median hearing threshold of 92.5-95 dB SPL, indicating profound deafness. In contrast, BF844-treated mice exhibited thresholds that were 30 to 40 dB SPL lower, representing a 1,000- to 10,000-fold improvement in hearing sensitivity across tested frequencies (8, 16, and 32 kHz) [1].

Usher Syndrome Auditory Brainstem Response In Vivo Efficacy Hearing Loss

Functional Rescue: Quantified Increase in CLRN1-N48K Trafficking to the Plasma Membrane

The pathogenic CLRN1-N48K mutation leads to protein misfolding and prevents its proper localization to the plasma membrane, the site of its function in sensory hair cells [1]. BF844 treatment (2.90 μM for 24 hours) directly addresses this defect. In cellular models (C1, D1, D6 cells), BF844 induced the transport of approximately 6% of the total CLRN1-N48K protein to the plasma membrane . While this represents a functional rescue of a fraction of the mutant protein, it is a quantifiable demonstration of a key step in its mechanism of action.

Protein Mislocalization CLRN1 Plasma Membrane Trafficking Mechanism of Action

Procurement-Linked Research Applications for BF844


Validating Mechanism in USH3 Preclinical Disease Models

For researchers investigating the molecular pathology of USH3, BF844 serves as a critical tool compound. Its well-defined mechanism—stabilizing CLRN1-N48K via HSP60 inhibition [1]—allows for precise interrogation of disease pathways. The compound's proven in vivo efficacy in a transgenic mouse model, which resulted in a quantifiable 30-40 dB SPL improvement in hearing thresholds [1], makes it an essential positive control for evaluating novel therapeutic strategies or for conducting pharmacodynamic studies in this specific disease context.

Benchmarking for HSP60 and Chaperone Inhibitor Programs

For medicinal chemistry and drug discovery groups targeting protein misfolding disorders, BF844 provides a valuable benchmark. Its optimization from a 2.0 μM lead (O03) to a 0.31 μM candidate [1] represents a successful case study in improving potency and ADME properties. Furthermore, its quantitative target engagement data (28-fold enrichment of HSP60) and differential inhibition profile (87% HSP60 inhibition vs. 40% HSP90 inhibition at 0.846 μM) [1] offer a comparative dataset for evaluating the selectivity and potency of new chemical entities aimed at the HSP60 chaperone system.

Developing and Validating Biomarker Assays for USH3

The development of clinical biomarkers is critical for rare disease research. BF844 can be used to develop and validate pharmacodynamic (PD) assays. Its demonstrated ability to increase plasma membrane trafficking of CLRN1-N48K by ~6% in cellular models provides a quantifiable cellular phenotype that can be adapted for high-content screening or other ex vivo assays. This application is crucial for groups aiming to establish robust, target-specific readouts to support clinical development or patient stratification.

Comparative Efficacy Studies in Sensory Cell Protection

For auditory and vision research, BF844 is a key reagent for comparative efficacy studies focused on protecting sensory hair cells from degeneration. The data showing a 1,000- to 10,000-fold improvement in hearing sensitivity in vivo [1] sets a high and quantifiable bar for evaluating other protective agents or combination therapies. Researchers can use BF844 as a reference standard to measure the relative efficacy of novel compounds or genetic interventions in preserving auditory function in relevant cellular or animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BF844

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.